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These application notes provide a comprehensive overview and detailed protocols for utilizing
cryo-electron tomography (cryo-ET) to elucidate the three-dimensional architecture of viral
double-membrane vesicles (DMVs), critical replication organelles for many positive-strand RNA
viruses like coronaviruses. Understanding the intricate structure of DMVs and their associated
molecular machinery is paramount for developing targeted antiviral therapies.

Introduction to Cryo-ET for DMV Analysis

Cryo-electron tomography is a powerful imaging technique that enables the visualization of
cellular structures in a near-native, hydrated state at macromolecular resolution.[1] By acquiring
a series of two-dimensional images of a vitrified (rapidly frozen) sample tilted at different angles
relative to the electron beam, a three-dimensional reconstruction, or tomogram, can be
generated.[1][2] This allows for the in-situ structural analysis of complex biological machinery
within the context of the cell.

For studying DMV architecture, cryo-ET offers unparalleled insights into:
e The overall morphology and dimensions of DMVs.

e The structure and organization of the inner and outer membranes.
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e The architecture of molecular pores that span the double membrane, facilitating RNA
transport.

» The spatial arrangement of viral and host proteins involved in DMV biogenesis and function.

Quantitative Data on DMV Architecture

Cryo-ET studies, particularly on coronaviruses, have yielded significant quantitative data on the
architecture of DMVs. This information is crucial for understanding the biophysical constraints
and functional aspects of these viral replication factories.

Parameter Virus Value Reference

Murine Hepatitis Virus 257 = 63 nm (average

DMV Diameter [3]
(MHV) + SD)
SARS-CoV-2 ~200-300 nm [4]
SARS-CoV-2 (induced
120-146 nm
by nsp3/4 co- [5]
] (average)
expression)
Pore Complex Crown
) SARS-CoV-2 ~25 nm [3]
Width
Pore Complex
] SARS-CoV-2 ~2-3nm [3]
Channel Diameter
Pore Complex 12 copies of nsp3 and
o SARS-CoV-2 , [2]
Stoichiometry 12 copies of nsp4
Lamella Thickness for
General ~200 nm [6]
Cryo-ET
Cryo-ET Tilt Range General -60° to +60° [11121071
Cryo-ET Tilt Increment  General 3° [71[8]
Total Electron Dose General 90-120 e~/A2 [2]
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Signaling Pathways and Molecular Interactions in
DMV Biogenesis

The formation of DMVs is a complex process orchestrated by the interplay of viral and host
factors. Cryo-ET has been instrumental in visualizing the key protein players and their
assemblies. The primary drivers of coronavirus DMV formation are the non-structural proteins
(nsps) 3, 4, and 6.

Key molecular interactions in coronavirus DMV biogenesis include:

¢ Nsp3 and Nsp4 Interaction: The interaction between the luminal loops of nsp3 and nsp4 is a
critical driver of the initial membrane curvature and the formation of the double membrane.
Co-expression of just nsp3 and nsp4 is sufficient to induce the formation of DMVs.

» Role of Nsp6: Nsp6 is thought to regulate the size and morphology of DMVs. It interacts with
the nsp3/4 complex and helps to bend the double-membrane structure into a spherical
vesicle.

e Host Factor Involvement: Several host proteins are co-opted by the virus to facilitate DMV
formation. These include:

o Reticulons (RTN3 and RTN4): These ER-shaping proteins are engaged by nsp3 and nsp4
to help drive the formation of the ER-derived DMVs.

o YIPF5 and DNAJC11: These host factors have been shown to interact with viral nsps and
play a role in the biogenesis of replication organelles.

Below is a diagram illustrating the key steps and molecular players in coronavirus DMV
formation.
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Caption: Molecular pathway of coronavirus DMV biogenesis.

Experimental Protocols

The following sections provide detailed protocols for key experiments in the cryo-ET workflow
for studying DMV architecture.

Protocol 1: Cell Culture, Virus Infection, and Sample
Vitrification

This protocol outlines the steps for preparing virus-infected cells for cryo-ET analysis.
Materials:

o Adherent cell line permissive to the virus of interest (e.g., A549 cells)
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 High-titer virus stock

e Cell culture medium and supplements

e EM grids (e.g., gold Quantifoil R2/2)

e Fibronectin

e Plunge freezer (e.g., Vitrobot)

e Liquid ethane and liquid nitrogen

Procedure:

o Cell Seeding:

o Coat EM grids with fibronectin to promote cell adherence.

o Seed cells onto the grids at a density that will result in a confluent monolayer at the time of
infection.

¢ Virus Infection:

o Infect the cells with the virus at a high multiplicity of infection (MOI), for example, an MOI
of ~200 has been used for influenza A virus infection studies.[9]

o Incubate the infected cells for a duration that allows for the formation of mature DMVs
(e.g., 48 hours post-infection).[10]

e Plunge Freezing (Vitrification):

[¢]

At the desired time point post-infection, transfer the grids to a plunge freezer.

[e]

Blot the grids from the back to remove excess medium.

(¢]

Rapidly plunge the grids into liquid ethane cooled by liquid nitrogen to vitrify the cells.

[¢]

Store the vitrified grids in liquid nitrogen until further use.
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Protocol 2: Cryo-Focused lon Beam (FIB) Milling

This protocol describes the thinning of vitrified cells to create electron-transparent lamellae for
cryo-ET imaging.

Materials:

Vitrified cell grids

Cryo-FIB/SEM dual-beam microscope (e.g., Aquilos)

Gas injection system for platinum deposition

Cryo-transfer system

Procedure:

Grid Loading:

o Load the vitrified grid into the cryo-FIB/SEM under cryogenic conditions.

Sputter Coating:

o Apply a thin layer of platinum to the grid surface to reduce charging during imaging and
milling.

Target Identification:

o Use the scanning electron microscope (SEM) to locate cells of interest.

Platinum Deposition:

o Deposit a thicker layer of platinum over the selected cell to protect the underlying sample
during milling.

Rough Milling:

o Use a high ion beam current to mill away the bulk of the material above and below the
region of interest, creating a thick lamella.
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» Fine Milling and Polishing:

o Gradually reduce the ion beam current to thin the lamella to a final thickness of
approximately 200 nm.[6]

o Polish the lamella surfaces at a shallow angle to ensure they are smooth and parallel.
e Lamella Transfer:

o The thinned lamella is now ready for transfer to a cryo-transmission electron microscope
(TEM) for data acquisition.

Protocol 3: Cryo-Electron Tomography Data Acquisition

This protocol details the acquisition of a tilt series for 3D reconstruction.
Materials:
e Cryo-FIB milled lamella

o Cryo-transmission electron microscope (e.g., Titan Krios) equipped with a direct electron
detector and energy filter.

o Tomography acquisition software (e.g., SerialEM)

Procedure:

e Lamella Loading and Screening:
o Transfer the grid with the lamella to the cryo-TEM under cryogenic conditions.
o Acquire low-magnification images to locate the lamella.

o Tilt Series Setup:
o Select a region of interest on the lamella for data acquisition.

o Set up a dose-symmetric tilt scheme, typically from -60° to +60° with 3° increments.[7][8]
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o Set the total electron dose to a range of 90-120 e~/A2.[2]

o Set the target defocus to a range of -0.75 to -3.25 um.[7]

o Automated Data Acquisition:

o Use automated software to acquire the tilt series. The software will control the stage tilt,
tracking, focusing, and image recording.

Protocol 4: Tomogram Reconstruction and
Subtomogram Averaging

This protocol outlines the computational steps to reconstruct the 3D tomogram and obtain a
high-resolution structure of the DMV pore complex through subtomogram averaging.

Software:

« Tilt series alignment and tomogram reconstruction: IMOD
e Subtomogram averaging: EMAN2, RELION, or Dynamo
Procedure:

o Tilt Series Alignment:

o Use software like IMOD to align the acquired 2D projection images, correcting for beam-
and stage-induced shifts.

« Tomogram Reconstruction:

o Reconstruct the 3D tomogram from the aligned tilt series using a weighted back-projection
algorithm.

 Particle Picking:

o ldentify the locations of the DMV pore complexes within the reconstructed tomogram. This
can be done manually or using template-matching algorithms.
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e Subtomogram Extraction:
o Extract sub-volumes (subtomograms) centered on each identified pore complex.
e |terative Alignment and Averaging:

o Use a subtomogram averaging program (e.g., EMAN2, RELION) to iteratively align the
extracted subtomograms to a common reference.

o Average the aligned subtomograms to generate a 3D reconstruction with improved signal-

to-noise ratio and resolution.
o Classification and Refinement:

o Perform 3D classification to sort the subtomograms into structurally homogeneous
classes.

o Refine the structure of the most populated class to high resolution.

Experimental and Logical Workflows

The following diagrams illustrate the overall experimental workflow for studying DMV
architecture using cryo-ET and the logical workflow for subtomogram averaging.
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Caption: Experimental workflow for cryo-ET of DMVs.
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Caption: Logical workflow for subtomogram averaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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